molecular formula C16H20N2O2S B2694202 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-cyclopentylurea CAS No. 2097891-99-9

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-cyclopentylurea

Cat. No.: B2694202
CAS No.: 2097891-99-9
M. Wt: 304.41
InChI Key: TWTPXAHNICVJTA-UHFFFAOYSA-N
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Description

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-cyclopentylurea is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxyethyl group, and a cyclopentylurea structure

Preparation Methods

The synthesis of 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-cyclopentylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing continuous flow reactors and advanced catalytic systems.

Chemical Reactions Analysis

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-cyclopentylurea can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium complexes, and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-cyclopentylurea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-cyclopentylurea involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can bind to enzyme active sites or receptor proteins, modulating their activity. The hydroxyethyl group enhances solubility and bioavailability, while the cyclopentylurea structure provides stability and specificity in binding interactions .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-cyclopentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c19-14(9-17-16(20)18-11-5-1-2-6-11)13-10-21-15-8-4-3-7-12(13)15/h3-4,7-8,10-11,14,19H,1-2,5-6,9H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTPXAHNICVJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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